molecular formula C18H19N3O2S2 B326746 ethyl 2-[(8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate

ethyl 2-[(8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate

Cat. No.: B326746
M. Wt: 373.5 g/mol
InChI Key: YHSPSUXNGZYUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of pyrimidine, thieno, and isoquinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Thieno Ring Formation: The thieno ring is then introduced via a cyclization reaction involving a thiophene derivative.

    Isoquinoline Ring Formation: The isoquinoline ring is formed through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

    Sulfanyl Group Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its unique structure that may interact with bacterial enzymes and proteins.

    Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their normal function and leading to antimicrobial effects.

    Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit key metabolic pathways, resulting in the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl sulfide
  • Ethyl 5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl sulfone

Uniqueness

Ethyl [(5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-yl)sulfanyl]acetate is unique due to its specific combination of pyrimidine, thieno, and isoquinoline rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[(8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate

InChI

InChI=1S/C18H19N3O2S2/c1-3-23-13(22)8-24-18-16-15(19-9-20-18)14-12-7-5-4-6-11(12)10(2)21-17(14)25-16/h9H,3-8H2,1-2H3

InChI Key

YHSPSUXNGZYUNO-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.